molecular formula C22H18N4O2S2 B2668343 N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 868974-18-9

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2668343
CAS No.: 868974-18-9
M. Wt: 434.53
InChI Key: MROYUUDQCWEKGN-UHFFFAOYSA-N
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Description

N-(5-((2-(Benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzylamino-oxoethylthio moiety and a 2-naphthamide group. This structure combines aromatic, sulfur-containing, and amide functionalities, which are often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c27-19(23-13-15-6-2-1-3-7-15)14-29-22-26-25-21(30-22)24-20(28)18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROYUUDQCWEKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where benzylamine reacts with an appropriate electrophilic intermediate.

    Attachment of Naphthamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the naphthamide moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related 1,3,4-thiadiazole derivatives from the provided evidence.

Structural Analogues and Physicochemical Properties

Key structural variations among analogs include substituents on the thiadiazole ring (e.g., benzylthio, ethylthio, or phenoxy groups) and appended functional groups (e.g., acetamides, naphthamides). These modifications significantly influence physicochemical properties such as melting points and yields:

Compound ID/Name Substituents on Thiadiazole Melting Point (°C) Yield (%) Source
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio + phenoxyacetamide 133–135 88
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio + phenoxyacetamide 168–170 78
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 4-Chlorobenzylthio + phenoxyacetamide 138–140 82
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide (CAS 391864-02-1) Ethylthio + 2-naphthamide Not reported Not reported
N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxothiadiazinan-3-yl)acetamide (5c) 4-Methylbenzylthio + thiadiazinan 169–171 67

Observations :

  • Benzylthio vs. Ethylthio : Benzylthio-substituted compounds (e.g., 5h) exhibit lower melting points (133–135°C) compared to ethylthio analogs (168–170°C for 5g), likely due to reduced crystallinity from steric bulk .
  • Halogen Effects : Introducing a 4-chlorobenzylthio group (5j) raises the melting point slightly (138–140°C) compared to benzylthio (5h), suggesting enhanced intermolecular interactions .
  • Naphthamide vs.

Observations :

  • Thioether Linkages : The presence of thioether groups (e.g., benzylthio, ethylthio) correlates with enhanced bioactivity, possibly due to improved membrane permeability .
  • Aromatic Substitutents : Naphthamide or benzyl groups may enhance π-π stacking interactions with biological targets, as seen in compound 4y’s anticancer activity .
  • Ureido and Acetamide Moieties: Ureido-substituted thiadiazoles (e.g., 4g) show antiproliferative effects, suggesting the target compound’s benzylamino-oxoethyl group could mimic this activity .

Biological Activity

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of thiadiazoles, characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure includes a naphthamide moiety, which is known for enhancing biological activity through various interactions with biological targets.

Chemical Formula : C₁₈H₁₈N₄O₂S
Molecular Weight : 354.43 g/mol

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that derivatives with the 1,3,4-thiadiazole ring effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal strains .
  • Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. The presence of the thiadiazole moiety contributes to the inhibition of tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Thiadiazole compounds have also been investigated for their anti-inflammatory properties. They may inhibit specific pathways involved in inflammation, potentially providing therapeutic benefits for inflammatory diseases .

The mechanism through which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity by binding to active sites. This can prevent substrate binding and subsequent catalysis.
  • Receptor Modulation : It might also act as a modulator of various receptors involved in signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of thiadiazole derivatives against various pathogens. For example:

CompoundMIC (μg/mL)Target Organism
Compound A32.6Staphylococcus aureus
Compound B47.5Escherichia coli

These findings suggest that this compound may possess similar or improved antimicrobial properties compared to established antibiotics .

Anticancer Studies

In vitro studies have shown that derivatives of the thiadiazole scaffold can induce apoptosis in various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest

These results indicate a promising potential for developing new anticancer agents based on this compound .

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